molecular formula C7H9ClN2O3 B193831 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride CAS No. 59703-00-3

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Cat. No.: B193831
CAS No.: 59703-00-3
M. Wt: 204.61 g/mol
InChI Key: SXVBQOZRZIUHKU-UHFFFAOYSA-N
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Description

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C7H9ClN2O3. It is primarily used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules .

Properties

IUPAC Name

4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9ClN2O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVBQOZRZIUHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208424
Record name 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
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Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59703-00-3
Record name 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride
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Record name 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride
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Record name 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
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Record name 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride
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Record name 4-ETHYL-2,3-DIOXOPIPERAZINECARBONYL CHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride typically involves the reaction of 4-ethyl-2,3-dioxopiperazine-1-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to prevent decomposition .

Industrial Production Methods: In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of triphosgene as a chlorinating agent has been reported to provide a convenient and efficient synthesis route .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those containing piperazine structures. Notable applications include:

  • Antihistamines : The piperazine moiety enhances solubility and bioavailability.
  • Antipsychotics : Utilized in the synthesis of compounds that target mental health disorders.
  • Antiviral Agents : Acts as a precursor for developing drugs targeting viral infections.

The synthesis typically involves reacting 4-Ethyl-2,3-dioxopiperazine with thionyl chloride or carbonyl chloride under controlled conditions to yield the desired product .

Agrochemical Development

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is also used in agrochemical synthesis. Its derivatives can enhance the efficacy of pesticides and herbicides by modifying their chemical properties to improve performance against specific pests or diseases.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using HPLC techniques. A study demonstrated its separation on a Newcrom R1 HPLC column under reverse phase conditions, utilizing a mobile phase of acetonitrile, water, and phosphoric acid. This method is scalable for preparative separations and pharmacokinetic studies .

Synthesis of Piperazine Derivatives

A notable case study involved synthesizing crystalline derivatives from this compound through reactions with various amines to form amides. This process yielded high purity products suitable for further functionalization into carboxylic acids or other complex structures .

Development of Beta-lactam Antibiotics

Research has shown that this compound can be utilized in producing beta-lactam antibiotics such as piperacillin and cefoperazone. The compound's stability allows for effective acylation processes that yield high product yields (up to 87% in some cases) when reacted with amino acids or cephalosporin derivatives .

Data Table: Summary of Applications

Application AreaSpecific Use CaseYield/Outcome
Pharmaceutical SynthesisAntihistamines, Antipsychotics, AntiviralsImproved solubility and bioavailability
Agrochemical DevelopmentPesticides and HerbicidesEnhanced efficacy
Analytical ChemistryHPLC analysisScalable separation methods
Antibiotic ProductionSynthesis of beta-lactam antibioticsYields up to 87%

Mechanism of Action

The compound acts as a coupling reagent by facilitating the formation of covalent bonds between electrophiles and nucleophiles. It reacts with carboxylic acids to form acyl chlorides, which then react with nucleophiles to form amides or esters. This mechanism is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

  • 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid
  • 4-Ethyl-2,3-dioxopiperazine-1-carboxamide

Uniqueness: Compared to its analogs, 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride is unique due to its reactivity as an acylating agent. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Biological Activity

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from 4-ethyl-2,3-dioxopiperazine through the introduction of a carbonyl chloride functional group. The structural formula can be represented as follows:

C9H12ClN2O3\text{C}_9\text{H}_{12}\text{Cl}\text{N}_2\text{O}_3

This compound features a piperazine ring which is known for its versatility in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest potent activity:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.01
Penicillin-resistant Staphylococcus aureus0.001

These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines:

Cell Line ED50 (µM)
HeLa (cervical cancer)0.2
HepG2 (liver cancer)0.15
MCF7 (breast cancer)0.25

The compound induces apoptosis in these cells, as evidenced by increased caspase activity and alterations in cell cycle progression .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation:

  • Enzyme Inhibition : The compound acts as a β-lactamase inhibitor, preventing the breakdown of β-lactam antibiotics by bacteria .
  • Apoptotic Pathways : In cancer cells, it activates caspases and upregulates pro-apoptotic factors like p53, leading to programmed cell death .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multidrug-resistant bacteria showed promising results with significant inhibition of bacterial growth at low concentrations .
  • Cancer Cell Line Investigation : Research involving the treatment of HeLa cells with varying concentrations of the compound revealed dose-dependent cytotoxicity and induction of apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including sulfide formation, deprotection, and amide formation. For example, it is produced by reacting 7-aminocephalosporanic acid with intermediates like 1-methyl-5-mercapto-tetrazole and D-α-(4-hydroxyphenyl)glycine in a sequence involving dehydrochlorination and O-silylation . Optimization involves controlling stoichiometry, temperature, and catalyst selection. Purity is typically verified via HPLC (>95%) and spectroscopic methods (NMR, FT-IR) .

Q. How does the reactivity of this compound influence its role as an intermediate in β-lactam antibiotic synthesis?

  • Methodological Answer : The acyl chloride group enables nucleophilic substitution reactions, forming amide bonds critical in antibiotic structures. For instance, it reacts with the amino group of (2R)-2-phenylglycine derivatives to construct the piperazine moiety in piperacillin, a broad-spectrum penicillin . Kinetic studies of acylation rates under varying pH and solvent conditions (e.g., DMF or THF) are recommended to optimize coupling efficiency .

Advanced Research Questions

Q. What challenges arise in characterizing by-products during the synthesis of this compound, and what analytical methods are recommended?

  • Methodological Answer : By-products such as hydrolyzed carboxylic acids (from moisture exposure) or dimerized species (due to residual amines) are common. Advanced techniques include:

  • LC-MS : To identify low-abundance impurities (e.g., m/z 204.61 [M+H⁺] for the parent compound; deviations indicate by-products) .
  • X-ray Crystallography : For structural confirmation of crystalline intermediates .
  • Reaction Monitoring : Use in-situ FT-IR to track carbonyl chloride consumption during synthesis .

Q. How do storage conditions affect the stability of this compound, and what precautions are necessary for long-term use?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Recommended protocols:

  • Storage : In sealed, desiccated containers under inert gas (N₂/Ar) at -20°C .
  • Stability Assessment : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with TGA/DSC to monitor thermal stability .
  • Handling : Use anhydrous solvents (e.g., dried DCM) and gloveboxes for moisture-free reactions .

Contradictions and Validation

  • Data Discrepancies : Some sources report conflicting melting points (e.g., 232–234°C in vs. no data elsewhere). Validate via DSC and cross-reference with synthesized batches .
  • Reaction Reproducibility : Variability in yields (e.g., 60–85%) may arise from trace moisture. Implement strict anhydrous protocols and quantify residual water via Karl Fischer titration .

Methodological Recommendations

  • Spectral Libraries : Compare experimental NMR (¹H/¹³C) with PubChem datasets (CID: 12960300-5) for structural validation .
  • Green Chemistry : Explore solvent alternatives (e.g., 2-MeTHF) to replace DMF, reducing environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
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